N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of chloro, phenyl, ethoxyphenyl, and triazolyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves multiple steps, including the formation of intermediate compoundsThe final step involves the formation of the triazolyl group, which is achieved through cyclization reactions under specific conditions .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The formation of the triazolyl group involves cyclization reactions under specific conditions.
Scientific Research Applications
N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Compared to other similar compounds, N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide stands out due to its unique combination of functional groups. Similar compounds include:
N’-[(1E)-(4-chlorophenyl)methylidene]acetohydrazide: This compound shares the acetohydrazide core but lacks the triazolyl group.
3-chloro-N-(4-ethoxyphenyl)-4-methoxybenzamide: This compound has a similar ethoxyphenyl group but differs in the overall structure and functional groups
These comparisons highlight the distinctiveness of N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide and its potential for various scientific applications.
Properties
Molecular Formula |
C27H24ClN5O2S |
---|---|
Molecular Weight |
518.0 g/mol |
IUPAC Name |
N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H24ClN5O2S/c1-2-35-24-15-13-23(14-16-24)33-26(21-11-7-4-8-12-21)31-32-27(33)36-19-25(34)30-29-18-22(28)17-20-9-5-3-6-10-20/h3-18H,2,19H2,1H3,(H,30,34)/b22-17-,29-18+ |
InChI Key |
WWVRFQQSZBEKCU-QTPLVCRBSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C(=C/C3=CC=CC=C3)/Cl)C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC(=CC3=CC=CC=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.